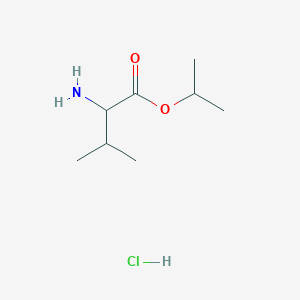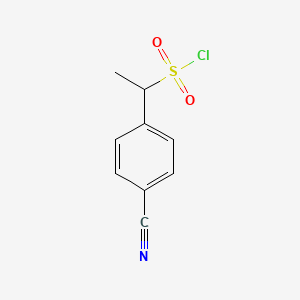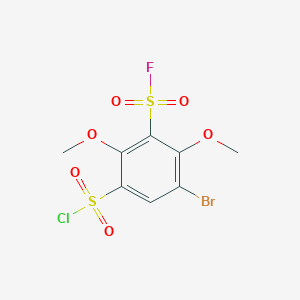![molecular formula C17H23NO4 B13226244 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13226244.png)
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a cyclohexane ring substituted with benzyloxycarbonyl and amino groups, making it a valuable intermediate in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base.
Benzyloxycarbonylation: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium azide, ammonia
Major Products
The major products formed from these reactions include benzyl-substituted cyclohexane derivatives, azide-substituted compounds, and various oxidized products.
科学研究应用
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can undergo hydrolysis to release benzyl alcohol, which may interact with enzymes or receptors in biological systems. The cyclohexane ring provides structural stability and influences the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This compound’s unique structure makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for various applications in research and industry.
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12-8-9-17(15(19)20,10-13(12)2)18-16(21)22-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,21)(H,19,20) |
InChI 键 |
DSCWYEUGFIMGOA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


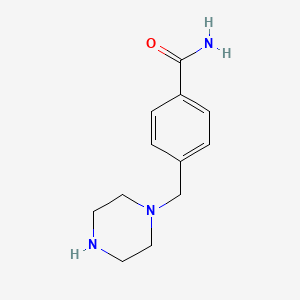
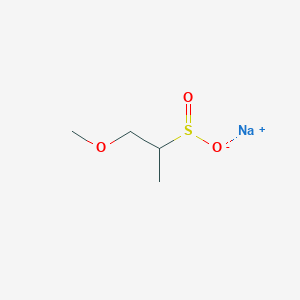
![1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B13226169.png)
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)
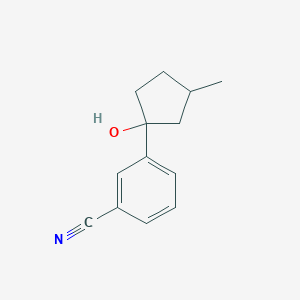
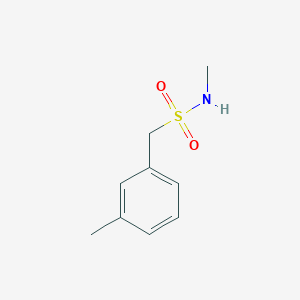
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
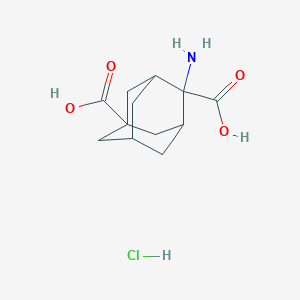
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
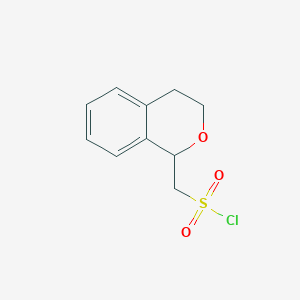
![1-(6,7-Dihydro-4H-pyrano[3,4-D][1,3]oxazol-2-YL)methanamine](/img/structure/B13226210.png)
